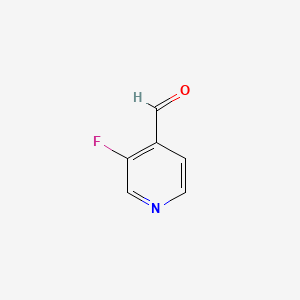

3-Fluoroisonicotinaldehyde

描述

Historical Context and Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Chemistry

The introduction of fluorine into organic molecules, particularly heterocyclic compounds like pyridine, has been a significant area of research in organic chemistry. researchgate.net The presence of fluorine can dramatically alter the physical, chemical, and biological properties of the parent compound. researchgate.net Fluorinated pyridine derivatives have become crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netbeilstein-journals.org

The development of methods to synthesize these fluorinated compounds has been a key focus. Early methods often involved harsh reaction conditions. mdpi.com A significant breakthrough came with the development of N-fluoropyridinium salts in the 1980s, which provided milder and more selective fluorinating agents. beilstein-journals.orgbeilstein-journals.org These advancements have made a wide range of fluorinated pyridines, including 3-Fluoroisonicotinaldehyde, more accessible for research and development.

Structural Features and Nomenclature of this compound

This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. wikipedia.org Its structure is characterized by a fluorine atom at the 3-position and an aldehyde group (–CHO) at the 4-position of the pyridine ring.

The systematic IUPAC name for this compound is 3-fluoropyridine-4-carbaldehyde . synhet.commatrix-fine-chemicals.comthermofisher.com It is also commonly referred to by several synonyms, including 3-Fluoro-4-formylpyridine and 3-fluoropyridine-4-carboxaldehyde. cymitquimica.comlookchem.com

Key Structural and Chemical Information:

| Property | Value |

| Molecular Formula | C₆H₄FNO matrix-fine-chemicals.comchembk.comchemicalbook.com |

| Molecular Weight | 125.10 g/mol lookchem.comsigmaaldrich.com |

| CAS Number | 40273-47-0 synhet.comlookchem.comacmec.com.cn |

| Appearance | Colorless to light yellow liquid cymitquimica.comchembk.com |

| Boiling Point | 70 °C at 25 mmHg (lit.) lookchem.comchembk.comsigmaaldrich.com |

| Density | 1.2550 g/mL at 25 °C (lit.) chembk.comsigmaaldrich.comacmec.com.cn |

| Refractive Index | n20/D 1.5170 (lit.) lookchem.comchembk.comsigmaaldrich.com |

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility in three key areas: as a versatile synthetic intermediate, its application in the discovery of new therapeutic agents, and its contribution to the development of novel materials.

Role as a Synthetic Intermediate

This compound serves as a crucial building block in organic synthesis. chembk.com Its aldehyde functional group is reactive and can participate in a variety of chemical transformations, such as condensation, reduction, and oxidation reactions. smolecule.com This reactivity allows for the construction of more complex molecules.

The presence of the fluorine atom and the pyridine nitrogen atom also influences the reactivity of the molecule, enabling specific substitution reactions. smolecule.com It is used in the synthesis of other heterocyclic compounds and is a precursor for various downstream products. lookchem.com For example, it can be used to synthesize substituted thiazolyl-tetrahydropyrimidines and tetrahydrothieno[2,3-c]pyridine derivatives. lookchem.com

Applications in Medicinal Chemistry Research

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties fluorine imparts, such as increased metabolic stability and binding affinity. researchgate.net this compound is utilized as a key intermediate in the synthesis of biologically active molecules. chembk.comcymitquimica.com

While specific therapeutic claims are outside the scope of this article, the pyridine scaffold is a common feature in many pharmaceutical compounds. The introduction of a fluorine atom, as seen in this compound, is a strategy often employed by medicinal chemists to modulate the properties of potential drug candidates. smolecule.com Research has explored its use in the development of compounds with potential anti-inflammatory and anticancer properties. smolecule.com

Contributions to Material Science Research

The unique electronic properties of fluorinated aromatic compounds make them attractive for applications in material science. smolecule.com this compound can be used as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. mdpi.com These polymers may exhibit desirable properties such as thermal stability and specific optical or electronic characteristics. The field of fluorinated materials is an active area of research with potential applications in electronics and other advanced technologies. smolecule.com

属性

IUPAC Name |

3-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO/c7-6-3-8-2-1-5(6)4-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKQXQXSZCNWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376654 | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40273-47-0 | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoroisonicotinaldehyde and Its Analogs

Precursor-Based Synthetic Routes

Precursor-based methods provide direct and controlled pathways to 3-Fluoroisonicotinaldehyde and its immediate derivatives, such as oximes and imines. These routes often begin with functionalized pyridine (B92270) rings, modifying them through established organic reactions.

The synthesis of this compound often originates from more elaborately substituted pyridine precursors. Halogenated pyridines are particularly useful intermediates in this context. innospk.com For instance, a common strategy involves the introduction of the aldehyde group onto a pre-existing 3-fluoropyridine (B146971) skeleton. This can be achieved through metal-halogen exchange followed by formylation.

A plausible synthetic pathway could start from a compound like 3-fluoro-4-iodopyridine. The iodine atom can be converted into an aldehyde function. This transformation typically involves a lithium-halogen exchange at low temperatures, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). While direct synthesis from 2-chloro-3-fluoroisonicotinaldehyde is less common, the general principle of modifying halogenated pyridine precursors remains a cornerstone of synthetic strategy in this chemical family. rsc.orgchemicalbook.com The presence of multiple halogen substituents, such as in 2-chloro-5-fluoro-4-iodopyridine, offers a platform for selective reactions, including cross-coupling, to build molecular complexity. innospk.com

Table 1: Example of a General Synthetic Transformation

| Starting Material | Reagents | Product | Reaction Type |

|---|

The aldehyde functional group in this compound readily undergoes condensation reactions to form various derivatives. One such common derivative is the oxime, prepared by reacting the aldehyde with hydroxylamine (B1172632). This reaction is typically performed in a protic solvent like ethanol, often with the addition of a base to neutralize the hydrochloride salt of hydroxylamine. google.com The formation of oximes from this compound is a standard conversion, and it is suggested that the reaction proceeds favorably under acidic conditions where possible. escholarship.org

The general reaction is as follows: C₆H₄FNO + NH₂OH·HCl → C₆H₅FN₂O + H₂O + HCl

Table 2: Reaction Conditions for Oxime Formation

| Aldehyde | Reagent | Solvent/Base | Product |

|---|

Similar to oxime formation, imines (or Schiff bases) are synthesized through the condensation of this compound with primary amines. organic-chemistry.org This reaction is a cornerstone of organic chemistry and is used to install diverse N-substituents. The reaction can often be carried out under mild conditions, sometimes catalyzed by an acid or performed neat, to afford the corresponding imine in high yield. organic-chemistry.orgscholaris.ca This versatility allows for the creation of a wide library of derivatives from the parent aldehyde.

The general transformation is: C₆H₄FNO + R-NH₂ → C₆H₄FN=CHR + H₂O

Table 3: Examples of Imine Synthesis from this compound

| Amine (R-NH₂) | Product Name |

|---|---|

| Aniline | N-(3-fluoropyridin-4-ylmethylene)aniline |

| Benzylamine | 1-(3-fluoropyridin-4-yl)-N-benzylmethanimine |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient strategy for building complex molecules in a single step by combining three or more reactants. nih.gov this compound serves as a key component in such reactions, particularly in sequences involving Aza-Wittig and Diels-Alder reactions to construct new heterocyclic systems.

A powerful multicomponent strategy for the synthesis of highly substituted pyridines involves a sequence of a catalytic intermolecular Aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.gov In this process, this compound acts as the crucial aldehyde component.

The sequence begins with a redox-neutral catalytic Aza-Wittig reaction. nih.gov An iminophosphorane is generated in situ, which then reacts with this compound to form a 2-azadiene. nih.govwikipedia.orgbeilstein-journals.org This highly reactive intermediate is not isolated but is immediately trapped in a subsequent [4+2] Diels-Alder cycloaddition with a suitable dienophile. nih.govwikipedia.orgmasterorganicchemistry.com This tandem process allows for the rapid assembly of complex pyridine cores from simple starting materials. The use of a heteroaromatic aldehyde like this compound introduces the fluoropyridyl moiety directly into the final product. nih.gov

Reaction Sequence:

Aza-Wittig Reaction (Azadiene Formation): Isocyanate + Phosphine Oxide (catalyst) + this compound → 2-Azadiene intermediate

Diels-Alder Reaction: 2-Azadiene intermediate + Dienophile → Substituted Pyridine

The efficiency of the intermolecular Aza-Wittig reaction is subject to optimization, as competing side reactions can occur. nih.gov A significant challenge in the intermolecular variant is the potential for the reactive iminophosphorane to react with the isocyanate precursor, leading to the formation of carbodiimide (B86325) byproducts instead of the desired azadiene. nih.gov

Optimization studies focus on identifying conditions that favor the reaction between the iminophosphorane and the aldehyde (this compound). Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, and the concentration of reactants. Theoretical studies using Density Functional Theory (DFT) can also provide insights into the reaction mechanism, helping to guide the selection of optimal conditions by analyzing transition states and reaction intermediates. mdpi.comresearchgate.net Successful optimization ensures that the formation of the 2-azadiene proceeds efficiently, allowing for the subsequent Diels-Alder reaction to deliver the target pyridine in good yield. nih.gov

Table 4: Key Parameters for Optimization of the Aza-Wittig Reaction

| Parameter | Objective |

|---|---|

| Catalyst | Efficiently generate the iminophosphorane without promoting side reactions. |

| Solvent | Solubilize reactants and influence reaction rates and selectivity. |

| Temperature | Provide sufficient energy for the desired reaction while minimizing decomposition or side reactions. |

| Concentration | Influence reaction kinetics; higher concentrations may favor the desired intermolecular reaction. |

Radiofluorination Methodologies Employing this compound as a Labeling Synthon

The strategic incorporation of fluorine-18 (B77423) into complex molecules is a cornerstone of PET radiochemistry. This compound has emerged as a valuable precursor, or synthon, in this context, facilitating the efficient labeling of molecules of biological interest.

Historical Development of [¹⁸F]UCB-H Production Utilizing a Pyridine Precursor

It is important to note that while the synthesis of [¹⁸F]UCB-H originates from a substituted pyridine derivative, the specific use of this compound as the direct "labeling synthon" in the widely adopted methods is not explicitly detailed in the available literature. The syntheses described generally start from precursors that already contain the pyridine core, which is then modified and elaborated to form the final UCB-H structure. The radiofluorination step often targets a position on this pre-formed ring structure. For instance, alternative strategies for introducing fluorine into a pyridine ring have been explored, such as the direct fluorination of pyridine N-oxides. Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been investigated as a route to meta-fluorinated pyridines. nih.govresearchgate.net

Mechanistic Investigations of Radiofluorination Processes (e.g., Cu(I/III) catalytic cycles, transition state energies)

The precise mechanisms governing the radiofluorination of pyridine derivatives are a subject of ongoing research, with a significant focus on transition metal-catalyzed reactions. Copper-mediated radiofluorination has emerged as a powerful tool for the formation of aromatic C-¹⁸F bonds. researchgate.net

The proposed general mechanism for copper-mediated radiofluorination often involves a catalytic cycle with copper in different oxidation states, typically Cu(I) and Cu(III). The cycle is thought to be analogous to the Chan-Lam coupling reaction. researchgate.net While specific mechanistic studies and transition state energy calculations for the radiofluorination of this compound are not extensively documented in the reviewed literature, general principles from related copper-catalyzed fluorination reactions can provide insights.

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics of various steps in copper-catalyzed reactions. For example, in a computational study of a copper-catalyzed synthesis of fluoroalcohols, the nucleophilic addition transition state was identified as the highest energy species along the reaction coordinate. Such computational approaches allow for the calculation of Gibbs free energies for intermediates and transition states, providing a deeper understanding of the reaction pathway.

The role of ligands in these catalytic cycles is also crucial. For instance, the use of N-heterocyclic carbene ligands has been shown to be critical in certain copper-mediated radiofluorination reactions, potentially by enhancing the rate of oxidative addition at the copper center and stabilizing the catalyst. researchgate.net

While the direct application of these mechanistic details to the radiofluorination of this compound requires further specific investigation, the existing body of research on copper-mediated fluorination provides a solid framework for understanding the potential catalytic cycles and energetic profiles involved.

Data Tables

Table 1: Key Precursors in Radiofluorination

| Precursor Type | Description | Reference |

|---|---|---|

| Pyridine Precursor | Starting material in the multi-step synthesis of [¹⁸F]UCB-H. | nih.gov |

| Pyridyliodonium Precursor | Used in the more efficient one-step radiosynthesis of [¹⁸F]UCB-H. | mdpi.com |

Table 2: Investigated Reaction Parameters in Copper-Mediated Fluorination

| Parameter | Observation | Relevance |

|---|---|---|

| Copper Catalyst | Cu(I) and Cu(III) oxidation states are proposed to be involved in the catalytic cycle. | Understanding the fundamental steps of the fluorination reaction. |

| Ligands | N-heterocyclic carbenes can enhance reaction rates and stabilize the catalyst. | Optimization of reaction conditions for higher yields and efficiency. |

Chemical Reactivity and Transformation Studies of 3 Fluoroisonicotinaldehyde

Reaction with Hydroxylamine (B1172632) Hydrochloride to Form 3-Fluoroisonicotinaldehyde Oxime

The reaction of aldehydes and ketones with hydroxylamine hydrochloride is a standard method for the preparation of oximes. researchgate.net This condensation reaction is typically carried out in the presence of a base to neutralize the HCl salt and free the hydroxylamine nucleophile. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.

For this compound, this transformation yields this compound oxime. The general mechanism involves the initial attack of hydroxylamine on the electrophilic aldehyde carbon, forming a tetrahedral intermediate. This intermediate then eliminates a molecule of water to form the final oxime product. nih.gov Various reaction conditions have been reported for the oximation of different aldehydes, employing a range of bases, solvents, and catalysts to facilitate the conversion. nih.govasianpubs.org While the specific synthesis of this compound oxime is not extensively detailed in dedicated studies, the established protocols for aldehyde oximation are directly applicable. researchgate.net The resulting oxime is a valuable synthetic intermediate, capable of further transformations or serving as a key functional group in biologically active molecules. nih.govnih.gov

| Reagents | Catalyst/Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Aldehyde, Hydroxylamine Hydrochloride | Potassium Carbonate | Methanol | Not specified | researchgate.net |

| Aldehyde, Hydroxylamine Hydrochloride | Anhydrous Ferrous Sulphate | DMF | Reflux | asianpubs.org |

| Aromatic Aldehyde, Hydroxylamine Hydrochloride | Sodium Acetate | Formic Acid/Water | Heating | nih.gov |

| 4-chloro-3-formylcoumarin, Hydroxylamine Hydrochloride | Basic medium | Not specified | Not specified | orientjchem.org |

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles widely used for the formation of carbon-carbon bonds. masterorganicchemistry.commsu.edu Their reaction with aldehydes provides a direct route to secondary alcohols. masterorganicchemistry.commasterorganicchemistry.com The carbon atom bonded to the metal is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the aldehyde. msu.eduyoutube.com

In the case of this compound, the addition of a Grignard or organolithium reagent to the aldehyde group leads to the formation of a new stereocenter. The reaction proceeds in two stages: the initial nucleophilic addition to form a magnesium or lithium alkoxide intermediate, followed by an acidic workup to protonate the alkoxide and yield the final alcohol product. masterorganicchemistry.comyoutube.com The high reactivity of these reagents necessitates anhydrous conditions, as they are also strong bases that react readily with acidic protons, such as those in water or alcohols. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, allowing for the introduction of a wide variety of alkyl, alkenyl, and aryl groups. youtube.comyoutube.com

| Organometallic Reagent (R-M) | R Group | Expected Secondary Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-(3-Fluoropyridin-4-yl)ethanol |

| n-Butyllithium (CH₃CH₂CH₂CH₂Li) | n-Butyl | 1-(3-Fluoropyridin-4-yl)pentan-1-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | (3-Fluoropyridin-4-yl)(phenyl)methanol |

| Vinylmagnesium Bromide (CH₂=CHMgBr) | Vinyl | 1-(3-Fluoropyridin-4-yl)prop-2-en-1-ol |

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde functional group is characterized by its susceptibility to nucleophilic addition reactions. labster.comlibretexts.org The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for a wide array of nucleophiles. libretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which results in the breaking of the C-O pi bond and the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated in a subsequent step to give the final product. youtube.com

For this compound, this reactivity is central to its utility as a synthetic precursor. Beyond the organometallic reagents discussed previously, other nucleophiles can add to the aldehyde group to form a variety of functional groups. For example, the addition of hydrogen cyanide (or a cyanide salt) leads to the formation of a cyanohydrin. The addition of water results in a hydrate, while alcohols yield hemiacetals and acetals. These reactions are often reversible and can be catalyzed by either acid or base. youtube.com The reaction with amines can lead to the formation of imines, another important class of compounds. Each of these transformations provides a pathway to new derivatives with distinct chemical properties. wikipedia.org

| Nucleophile | Reaction Type | Product Class | General Product Structure (from this compound) |

|---|---|---|---|

| H₂O (Water) | Hydration | Gem-diol (Hydrate) | (3-Fluoropyridin-4-yl)methane-1,1-diol |

| R-OH (Alcohol) | Acetal Formation | Acetal | 4-(Dialkoxymethyl)-3-fluoropyridine |

| HCN (Hydrogen Cyanide) | Cyanohydrin Formation | Cyanohydrin | 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetonitrile |

| R-NH₂ (Primary Amine) | Imine Formation | Imine (Schiff Base) | N-Alkyl-1-(3-fluoropyridin-4-yl)methanimine |

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution is a fundamental reaction for arenes, but it is significantly more challenging for pyridine and its derivatives. The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This deactivation is further intensified in this compound by the presence of two powerful electron-withdrawing groups: the fluorine atom and the formyl (aldehyde) group.

Exploration of Derivatization Pathways for Targeted Applications

The chemical reactivity of this compound allows for a multitude of derivatization pathways, making it a versatile scaffold for the synthesis of molecules with targeted applications, particularly in medicinal chemistry and agrochemicals. The 3-fluoropyridine (B146971) moiety is a valuable structural unit in the design of pharmaceuticals. acs.org

The aldehyde group serves as the primary handle for derivatization.

Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid (3-fluoroisonicotinic acid) or reduced to a primary alcohol ((3-fluoropyridin-4-yl)methanol). Each of these new functional groups opens up further avenues for modification, such as ester or amide formation from the acid, or ether and ester formation from the alcohol. A similar reduction of an aldehyde to an alcohol using sodium borohydride (B1222165) has been employed in the synthesis of bioactive pyrazole (B372694) derivatives. nih.gov

Condensation Reactions: As discussed, reaction with amines or hydroxylamine derivatives yields imines and oximes, respectively. These products can be final targets or intermediates for more complex structures.

Carbon-Carbon Bond Formation: Reactions with organometallic reagents or Wittig reagents convert the aldehyde into secondary alcohols or alkenes, respectively, allowing for the construction of more elaborate carbon skeletons.

By strategically employing these transformations, the this compound core can be elaborated with diverse functional groups and structural motifs to modulate properties such as biological activity, solubility, and metabolic stability.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential for Further Modification |

|---|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | Amide/Ester formation |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Ester/Ether formation, Halogenation |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Addition reactions (hydrogenation, halogenation) |

| Reductive Amination | Amine (RNH₂), NaBH₃CN | Secondary Amine | Alkylation, Acylation |

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₄FNO |

| Hydroxylamine Hydrochloride | H₄ClNO |

| This compound Oxime | C₆H₅FN₂O |

| Methylmagnesium Bromide | CH₃BrMg |

| n-Butyllithium | C₄H₉Li |

| Phenylmagnesium Bromide | C₆H₅BrMg |

| Vinylmagnesium Bromide | C₂H₃BrMg |

| 1-(3-Fluoropyridin-4-yl)ethanol | C₇H₈FNO |

| 1-(3-Fluoropyridin-4-yl)pentan-1-ol | C₁₀H₁₄FNO |

| (3-Fluoropyridin-4-yl)(phenyl)methanol | C₁₂H₁₀FNO |

| 1-(3-Fluoropyridin-4-yl)prop-2-en-1-ol | C₈H₈FNO |

| Hydrogen Cyanide | HCN |

| (3-Fluoropyridin-4-yl)methane-1,1-diol | C₆H₆FNO₂ |

| 4-(Dialkoxymethyl)-3-fluoropyridine | Varies with R group |

| 2-(3-Fluoropyridin-4-yl)-2-hydroxyacetonitrile | C₇H₅FN₂O |

| N-Alkyl-1-(3-fluoropyridin-4-yl)methanimine | Varies with R group |

| 3-Fluoroisonicotinic acid | C₆H₄FNO₂ |

| (3-Fluoropyridin-4-yl)methanol | C₆H₆FNO |

| Sodium Borohydride | BH₄Na |

| 4-chloro-3-formylcoumarin | C₁₀H₅ClO₃ |

| Ferrous Sulphate | FeSO₄ |

| Potassium Carbonate | K₂CO₃ |

| Sodium Acetate | C₂H₃NaO₂ |

| Formic Acid | CH₂O₂ |

| Methanol | CH₄O |

| N,N-Dimethylformamide (DMF) | C₃H₇NO |

Advanced Characterization Techniques and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For derivatives of 3-Fluoroisonicotinaldehyde, the ¹H NMR spectrum reveals characteristic signals for the protons on the pyridine (B92270) ring and the aldehyde group.

The chemical shifts (δ) of the pyridine ring protons are influenced by the electronegativity of the fluorine atom and the nitrogen atom in the ring, as well as the electron-withdrawing nature of the aldehyde group. Typically, the proton adjacent to the nitrogen (H-2) and the proton ortho to the aldehyde group (H-5) appear at lower fields, while the proton meta to the aldehyde (H-6) is found at a higher field. The coupling constants (J) between adjacent protons provide valuable information about their connectivity. Furthermore, long-range couplings between protons and the fluorine atom can also be observed, providing further structural confirmation.

Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.7 | d | ~4.8 |

| H-5 | 7.8 - 8.0 | dd | ~8.0, ~5.0 |

| H-6 | 7.4 - 7.6 | t | ~8.0 |

| CHO | 10.0 - 10.2 | s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and specific derivatization.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached fluorine and nitrogen atoms. The carbon atom bonded to the fluorine (C-3) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectrum of fluorinated organic compounds. The carbonyl carbon of the aldehyde group appears at a significantly downfield chemical shift, typically in the range of 185-195 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 140 - 150 |

| C-3 | 155 - 165 (with large ¹JCF) |

| C-4 | 135 - 145 |

| C-5 | 120 - 130 |

| C-6 | 145 - 155 |

| CHO | 185 - 195 |

Note: These are predicted ranges, and actual values can vary based on experimental conditions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (125.03 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound, confirming its molecular formula. For this compound (C₆H₄FNO), the calculated exact mass is compared to the experimentally measured mass to confirm its identity with a high degree of confidence.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|

| C₆H₄FNO | 125.0277 | [Experimental Value] |

Note: The observed exact mass should be within a few parts per million (ppm) of the calculated mass for positive identification.

Chromatographic Techniques for Purity and Homogeneity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultrahigh Performance Liquid Chromatography (UPLC) are widely used for this purpose due to their high resolution and sensitivity.

UPLC is a modern liquid chromatography technique that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for this compound would involve injecting the sample onto a suitable column (e.g., a C18 reversed-phase column) and eluting it with a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected as it elutes from the column, and its purity would be determined by the area percentage of its corresponding peak in the chromatogram.

HPLC is a well-established and robust technique for purity assessment. Similar to UPLC, an HPLC method for this compound would employ a reversed-phase column and a suitable mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions. Purity is assessed by integrating the area of the main peak and any impurity peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal or no extraneous peaks.

Table 4: Representative Chromatographic Conditions for Purity Analysis

| Parameter | UPLC | HPLC |

|---|---|---|

| Column | e.g., Acquity UPLC BEH C18, 1.7 µm | e.g., C18, 5 µm |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol with additives like formic acid | Gradient or isocratic mixture of water and acetonitrile/methanol with additives like formic acid |

| Flow Rate | 0.3 - 0.6 mL/min | 0.8 - 1.2 mL/min |

| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry | UV-Vis (e.g., at 254 nm) |

| Retention Time | Shorter (e.g., < 5 min) | Longer (e.g., 5-15 min) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. aps.orgcond-mat.de DFT calculations for 3-Fluoroisonicotinaldehyde can elucidate the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are crucial for predicting its chemical behavior.

DFT studies on substituted pyridines reveal how electronegative substituents, like fluorine, and electron-withdrawing groups, like the aldehyde, modulate the electronic properties of the aromatic ring. nsc.ru The fluorine atom, due to its high electronegativity, and the aldehyde group both withdraw electron density from the pyridine (B92270) ring, making it electron-deficient. pharmaguideline.com This electron deficiency particularly influences the positions ortho and para to the nitrogen atom.

Key parameters derived from DFT calculations help in predicting reactivity:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its ability to donate electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For related pyridine derivatives, DFT calculations have been used to determine these values and correlate them with reactivity. mdpi.comijcce.ac.ir

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the nitrogen atom's lone pair would represent a region of negative potential, while the hydrogen of the aldehyde group and the carbon atom of the carbonyl group would be areas of positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, intramolecular charge transfer, and hyperconjugative interactions. nsc.ru For this molecule, NBO analysis would quantify the charge delocalization from the pyridine ring to the aldehyde group and the influence of the fluorine substituent.

The table below summarizes typical electronic properties that can be calculated for this compound using DFT methods, based on findings for analogous structures. ijcce.ac.irresearchgate.net

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively low due to electron-withdrawing groups. | Lower reactivity towards electrophiles. |

| LUMO Energy | Low, indicating a good electron acceptor. | Susceptibility to nucleophilic attack, especially at the carbonyl C. |

| HOMO-LUMO Gap (ΔE) | A moderate to large gap. | Indicates high kinetic stability. |

| Dipole Moment | Significant, oriented from the ring towards the electronegative F and O atoms. | Influences solubility and intermolecular interactions. |

| MEP Minima/Maxima | Negative potential near the N and O atoms; positive potential near the aldehyde H and C atoms. | Predicts sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily determined by the rotation of the aldehyde group (-CHO) around the C-C bond connecting it to the pyridine ring. This rotation gives rise to two main planar conformers:

Syn-conformer: The aldehyde C=O bond is oriented on the same side as the fluorine atom.

Anti-conformer: The aldehyde C=O bond is oriented on the opposite side of the fluorine atom.

Computational methods can be used to perform a conformational analysis by calculating the energy of the molecule as a function of the dihedral angle between the pyridine ring and the aldehyde group. This generates a potential energy surface, or energy landscape, which reveals the relative stability of the conformers and the energy barriers to their interconversion. mdpi.comnih.govnih.gov

For substituted pyridine aldehydes, theoretical studies have shown that the planarity of the molecule is often favored due to conjugation between the aldehyde group and the aromatic ring. The relative energies of the syn and anti conformers are influenced by steric and electrostatic interactions between the aldehyde group and the adjacent substituent (in this case, fluorine). researchgate.net The fluorine atom's small size and strong electronegativity would lead to specific dipole-dipole interactions that could stabilize one conformer over the other.

A typical energy landscape would show two minima corresponding to the stable syn and anti conformers, separated by rotational energy barriers. The height of these barriers determines the rate of interconversion at a given temperature. Molecular mechanics or DFT calculations can provide quantitative estimates of these energy differences and barriers. nih.gov

| Conformer | Dihedral Angle (F-C3-C4-C_aldehyde) | Relative Energy (kcal/mol) | Stability Note |

| Syn | ~0° | ΔE ≈ 0 - 0.5 | Potentially stabilized or destabilized by dipole-dipole interactions with F. |

| Anti | ~180° | 0 (Reference) | Often the ground state conformer unless specific ortho interactions exist. |

| TS | ~90° | ~5 - 8 | Transition state where the aldehyde is perpendicular to the ring. |

Note: The relative energies are illustrative and would require specific calculations for this compound.

Molecular Dynamics Simulations to Elucidate Reaction Mechanisms

Molecular Dynamics (MD) simulations model the time-dependent behavior of a molecular system, providing a "computational microscope" to observe atomic motions and chemical reactions as they occur. researchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD can be used to explore reaction pathways, sample conformational space, and understand the role of solvent effects. nih.gov

For this compound, MD simulations, particularly using reactive force fields (ReaxFF) or ab initio MD (AIMD), could elucidate various reaction mechanisms: researchgate.net

Nucleophilic Addition to the Carbonyl: An MD simulation could model the approach of a nucleophile (e.g., a hydride source or an organometallic reagent) to the aldehyde group. The simulation would show the trajectory of the nucleophile, the formation of the new bond with the carbonyl carbon, and the subsequent conformational changes in the molecule.

Oxidation/Reduction Reactions: The mechanism of aldehyde oxidation to a carboxylic acid or reduction to an alcohol could be studied. Simulations can help identify transition states and intermediate species involved in these transformations. researchgate.net

Role of Solvent: By including explicit solvent molecules in the simulation box, MD can reveal how the solvent shell organizes around the molecule and participates in the reaction, for instance, by stabilizing charged intermediates or facilitating proton transfer.

While a specific MD study on this compound's reaction mechanisms may not be widely published, the methodology has been successfully applied to study the pyrolysis and combustion of pyridine, revealing detailed chemical reaction pathways and the formation of intermediates. researchgate.net Such simulations provide insights that are often inaccessible through static calculations alone.

Computational Studies on Related Fluorinated Pyridine Systems (e.g., Chemoselectivity and Ortho Effect in Radiofluorination)

The introduction of fluorine into pyridine rings is of great interest, particularly in the synthesis of radiopharmaceuticals using Fluorine-18 (B77423) ([¹⁸F]). Computational studies on fluorinated pyridine systems are vital for understanding and predicting the outcomes of fluorination reactions.

Chemoselectivity and Regioselectivity: Nucleophilic aromatic substitution (SₙAr) is a common method for radiofluorination. However, the electron-rich nature of the pyridine ring makes it challenging, especially at the meta-position (C3 and C5). nih.gov Computational studies, often using DFT, help predict the most likely site of substitution (regioselectivity) by calculating the activation energies for fluoride (B91410) attack at different positions on the pyridine ring. For a precursor to this compound, calculations would assess the viability of fluoride displacing a leaving group at the C3 position versus other positions. Studies on related systems like 3-bromo-4-nitropyridine (B1272033) N-oxide have shown that computational modeling can help rationalize unexpected reactivity and regioselectivity in fluorination reactions. nih.gov

The Ortho Effect: The "ortho effect" refers to the unique influence a substituent has on the reactivity of an adjacent functional group, which cannot be explained by electronic or steric effects alone. In fluorinated pyridines, an ortho-fluorine atom can influence the acidity, basicity, and reaction pathways of neighboring groups. DFT calculations are used to study the nature of interactions between ortho substituents. For instance, studies on 2-substituted pyridine complexes have used DFT to quantify the energies of halogen bonding and other non-covalent interactions that arise due to the ortho-substituent. nih.gov In the context of this compound, computational analysis could probe intramolecular interactions between the ortho-fluorine and the aldehyde group, such as through-space electrostatic interactions or weak hydrogen bonds, which could influence the aldehyde's reactivity.

| Computational Study Type | Application to Fluorinated Pyridines | Insights Gained |

| DFT Activation Barriers | Calculating the energy required for [¹⁸F]fluoride to attack different positions on a pyridine ring precursor. nih.gov | Prediction of the major regioisomer in SₙAr reactions; rationalization of chemoselectivity. |

| NCI Analysis | Non-Covalent Interaction (NCI) analysis to visualize weak interactions (e.g., hydrogen bonds, halogen bonds). nih.govnih.gov | Understanding the "ortho effect" by identifying stabilizing/destabilizing interactions between adjacent substituents. |

| Transition State Theory | Locating and characterizing the geometry and energy of transition states for fluorination reactions. | Elucidating reaction mechanisms and identifying the rate-determining step. |

Applications of 3 Fluoroisonicotinaldehyde in Synthetic Organic Chemistry

Building Block for Heterocyclic Compounds, Including Pyridines and Quinolones

The reactivity of the aldehyde group, coupled with the inherent aromaticity of the pyridine (B92270) ring, makes 3-fluoroisonicotinaldehyde an excellent starting material for the synthesis of various heterocyclic compounds. One notable application is in the construction of fused pyridine systems. For instance, it reacts with ethyl 2-mercaptoacetate in the presence of a base such as potassium carbonate to yield ethyl thieno[2,3-c]pyridine-2-carboxylate. google.com This transformation provides a straightforward route to the thienopyridine scaffold, a core structure found in numerous biologically active compounds.

The aldehyde functionality can also participate in condensation reactions with activated methylene (B1212753) compounds. For example, its reaction with ethyl (E)-3-(pyrrolidin-1-yl)-2-propenoate is a step towards the synthesis of more complex substituted pyridine derivatives. rsc.org These types of reactions are fundamental in building the carbon framework of larger heterocyclic systems. While direct application in classic named quinolone syntheses like the Gould-Jacobs reaction is not extensively documented for this compound itself, its role as a precursor to substituted pyridines highlights its utility in generating the foundational structures required for more elaborate heterocyclic systems, including quinolone analogues.

Intermediate in the Synthesis of Complex Organic Molecules

This compound is a crucial intermediate in the multi-step synthesis of complex organic molecules, particularly those with pharmaceutical applications. Its ability to introduce a fluorinated pyridine moiety into a larger molecular framework is highly valued in drug discovery, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability.

A significant example of its use is in the synthesis of heterocyclic compounds designed as PD-L1 internalization inducers. google.com In these synthetic pathways, this compound is coupled with other heterocyclic fragments through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct intricate biaryl or heteroaryl structures. google.com These complex molecules are being investigated for their potential in cancer immunotherapy. google.com The synthesis of Milademetan, a drug candidate, involves a condensation reaction between 6-chloro-1,3-dihydro-2H-indol-2-one and 2-chloro-3-fluoroisonicotinaldehyde, a closely related analogue, demonstrating the importance of this class of reagents in constructing bioactive molecules. newdrugapprovals.org

| Intermediate | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Class | Reference |

| This compound | Heterocyclic amine | Aryl boronic acid | XantPhos Pd G3, Cs2CO3 | PD-L1 Inducers | google.com |

| 2-Chloro-3-fluoroisonicotinaldehyde | 6-chloro-1,3-dihydro-2H-indol-2-one | - | N,N-diisopropylethylamine | Indole derivatives | newdrugapprovals.org |

Precursor for the Development of Radiotracers in Medical Imaging

The incorporation of fluorine-18 (B77423), a positron-emitting radionuclide, into biologically active molecules is a key strategy in the development of radiotracers for Positron Emission Tomography (PET) imaging. This compound can serve as a precursor for the synthesis of such radiotracers. Although a multi-step synthesis starting from [¹⁸F]this compound has been reported for a particular radiotracer, more efficient single-step methods are now favored. nih.gov Nevertheless, the underlying chemistry highlights the potential of fluorinated pyridine aldehydes as synthons in radiochemistry. The development of novel PET probes for imaging Glycogen Synthase Kinase-3 (GSK-3) has utilized isonicotinamide-based structures, further underscoring the relevance of this chemical class in neuroimaging. google.com The synthesis of these tracers often involves the introduction of fluorine-18 onto an aromatic ring, a process for which precursors derived from compounds like this compound are suitable.

Role in Cascade Reactions and Multi-Component Systems

While specific examples of this compound in classical, one-pot multi-component reactions like the Hantzsch pyridine synthesis are not prominently described in the literature, its role in sequential or cascade reactions is evident from its utility in building complex heterocyclic systems. The reaction with ethyl (E)-3-(pyrrolidin-1-yl)-2-propenoate, for instance, can be viewed as the initial step in a sequence that constructs a more functionalized pyridine ring system. rsc.org

Furthermore, the synthesis of amido thiadiazole derivatives as NADPH oxidase inhibitors involves the reaction of this compound to form a 5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine (B15335908) intermediate. This process, while not a single-pot multi-component reaction in the strictest sense, involves the sequential formation of multiple bonds to assemble the final heterocyclic product. These multi-step syntheses, where this compound is introduced early to be elaborated in subsequent steps, function as synthetic cascades that efficiently build molecular complexity.

| Reaction Type | Reactant(s) | Key Transformation | Resulting Scaffold | Reference |

| Sequential Condensation | Ethyl (E)-3-(pyrrolidin-1-yl)-2-propenoate | Michael Addition/Cyclization | Substituted Pyridine | rsc.org |

| Heterocycle Formation | Thiosemicarbazide | Condensation/Cyclization | 5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-amine |

Medicinal Chemistry Research Involving 3 Fluoroisonicotinaldehyde Derivatives

Synthesis of Biologically Active Compounds

The reactivity of the aldehyde group in 3-fluoroisonicotinaldehyde is central to its utility as a synthetic precursor. It readily participates in condensation and cyclization reactions to build diverse molecular architectures with potential biological relevance.

The benzimidazole (B57391) moiety is a recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents. rsc.org The synthesis of benzimidazole derivatives often involves the condensation of an aldehyde with an o-phenylenediamine (B120857). researchgate.net In this context, this compound is a key reactant for producing 2-(3-fluoropyridin-4-yl)-1H-benzimidazole and its analogs.

The general synthetic pathway involves the reaction of this compound with a substituted or unsubstituted o-phenylenediamine. This reaction typically proceeds via an initial condensation to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the stable benzimidazole ring system. The presence of the fluorine atom on the pyridine (B92270) ring can influence the reactivity of the aldehyde and the electronic properties of the final compound, potentially modulating its biological activity. This synthetic strategy allows for the creation of a library of compounds by varying the substituents on the o-phenylenediamine starting material. nih.gov

Table 1: Representative Synthesis of 2-(3-fluoropyridin-4-yl)-1H-benzimidazole

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Scaffold |

|---|

The pyridine core of this compound can be incorporated into larger, fused heterocyclic systems known as bicyclic pyridines. These structures, such as pyrido[2,3-d]pyrimidines and tetrahydrofuro[3,2-c]pyridines, are of significant interest due to their presence in various biologically active molecules. nih.govbeilstein-journals.org Synthetic strategies to access these scaffolds can utilize pyridine aldehydes as key building blocks.

For instance, the Pictet-Spengler reaction, a well-established method for synthesizing tetrahydroisoquinoline and related bicyclic systems, involves the condensation of an amine with an aldehyde followed by an acid-catalyzed cyclization. beilstein-journals.org Derivatives of this compound could potentially be employed in variations of this and other cyclization reactions to construct novel bicyclic pyridine frameworks. Another approach involves multi-step syntheses where the aldehyde is first converted into another functional group that facilitates a subsequent ring-closing reaction to form a second fused ring onto the initial pyridine structure. cas.cz The hybridization of the pyridine scaffold with other heterocyclic rings, such as a 1,2,3-triazole, has also been explored to generate novel bicyclic systems with neurotropic properties. mdpi.com

Development of Potential Therapeutic Agents

Derivatives synthesized from this compound are evaluated for their ability to interact with various biological targets, including enzymes and other proteins involved in cellular processes.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Various heterocyclic compounds, including those containing benzimidazole and fluoroquinolone scaffolds, have been identified as potential AChE inhibitors. nih.gov

Given that this compound is a precursor to fluorinated pyridine-substituted benzimidazoles (as described in section 7.1.1), its derivatives are logical candidates for evaluation as AChE inhibitors. Research in this area explores how the specific substitution pattern and the presence of the electron-withdrawing fluorine atom on the pyridine ring affect the binding affinity of the molecule to the active site of the AChE enzyme. Structure-activity relationship (SAR) studies on these derivatives aim to optimize inhibitory potency and selectivity.

Table 2: Acetylcholinesterase (AChE) Inhibition Data for Selected Heterocyclic Scaffolds

| Compound Class | Example Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|---|

| Fluoroquinolone Derivative | Compound 7g (ortho-fluorophenyl derivative) | AChE | 0.70 ± 0.10 |

| Benzimidazole-Benzothiazole | TBAF-6 | AChE | Data indicates significant activity |

Data is illustrative of the activity of related compound classes and not directly of this compound derivatives. nih.gov

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating cellular processes like aging, DNA repair, and metabolism. nih.govresearchgate.net As such, small molecules that can modulate sirtuin activity are of significant therapeutic interest for a variety of diseases, including metabolic disorders and neurodegeneration. scispace.com

The discovery of sirtuin modulators has largely focused on natural products like resveratrol (B1683913) and their synthetic analogs, as well as various other heterocyclic structures. nih.gov While the development of novel, potent, and isoform-selective sirtuin modulators is an active area of research, specific studies detailing the activity of derivatives from this compound are not prominently featured in the reviewed literature. The exploration of fluorinated pyridine-containing heterocycles represents a potential avenue for identifying new scaffolds for sirtuin modulation.

Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) is a protein that plays a key role in cholesterol metabolism by promoting the degradation of the LDL receptor. nih.gov Inhibiting PCSK9 leads to higher levels of the LDL receptor on the surface of liver cells, which in turn increases the clearance of LDL-cholesterol from the bloodstream. nih.gov

Current therapeutic strategies for inhibiting PCSK9 are dominated by monoclonal antibodies and siRNA-based drugs. nih.gov However, there is a growing interest in developing orally available small-molecule inhibitors. While some small molecules, such as fluorobenzenesulfonate derivatives, have been investigated, the field is still evolving. nih.gov Research specifically linking derivatives of this compound to PCSK9 inhibition has not been identified in the available literature, though the development of novel heterocyclic inhibitors remains an important goal in cardiovascular drug discovery. mountsinai.org

Impact of Fluorine Substitution on Biological Activity and Pharmacokinetics

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its biological profile and pharmacokinetic properties. This is due to fluorine's unique characteristics, including its small size, high electronegativity, and its ability to form strong bonds with carbon. In the context of derivatives of this compound, the strategic placement of the fluorine atom on the pyridine ring is a key aspect of medicinal chemistry research, aiming to modulate potency, selectivity, metabolic stability, and other drug-like properties.

The high electronegativity of fluorine can influence the electronic distribution within the molecule, potentially leading to enhanced binding affinity to biological targets. By altering the acidity or basicity of nearby functional groups, fluorine can optimize interactions with receptor sites. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways that would otherwise deactivate the drug molecule. This metabolic blocking effect often leads to an increased half-life and improved bioavailability.

One of the most well-studied areas demonstrating the impact of fluorine substitution is in the development of antitubercular agents. Isoniazid (B1672263), the hydrazide of isonicotinic acid, is a cornerstone of tuberculosis treatment. Research into the structure-activity relationships of isoniazid has explored the impact of substituting various positions of the pyridine ring.

A systematic reinvestigation into these relationships provided clear insights into the effect of fluorine at the 3-position. The study compared the minimum inhibitory concentration (MIC) of isoniazid and its 3-fluoro derivative against Mycobacterium tuberculosis. The results demonstrated a dramatic loss of activity for the fluorinated analog.

| Compound | Substitution at 3-position | MIC (µM) against M. tuberculosis |

| Isoniazid | H | 0.4 |

| 3-Fluoroisonicotinic acid hydrazide | F | >100 |

This table illustrates the significant negative impact of a 3-fluoro substitution on the antimycobacterial activity of isoniazid.

The data reveals that while the parent compound, isoniazid, is highly potent, the introduction of a fluorine atom at the 3-position renders the compound inactive. nih.gov This finding underscores the critical importance of the electronic and steric environment at this specific position for the drug's mechanism of action, which involves its activation by the mycobacterial enzyme KatG. The presence of the highly electronegative fluorine atom at the 3-position is not tolerated for this biological activity. nih.gov While this specific example shows a negative impact on the desired biological activity, it highlights the profound influence that fluorine substitution can have. In other molecular contexts, this same electronic effect could lead to enhanced activity or improved pharmacokinetic profiles.

The impact of fluorination on pharmacokinetics is another critical area of investigation. Generally, the introduction of fluorine can increase the lipophilicity of a molecule, which can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance membrane permeability and absorption, but it can also lead to increased binding to plasma proteins or distribution into fatty tissues. The metabolic stability conferred by the C-F bond can reduce clearance and prolong the drug's presence in the body. However, specific pharmacokinetic data for derivatives of this compound are not extensively available in the public domain. The general principles of fluorine's effects on pharmacokinetics are well-established in medicinal chemistry and are a primary motivation for the synthesis of fluorinated analogs of lead compounds.

Materials Science Applications of 3 Fluoroisonicotinaldehyde

Use as a Building Block for Functional Materials

The utility of 3-fluoroisonicotinaldehyde as a building block stems from the distinct functionalities within its molecular architecture. The pyridine (B92270) ring provides a rigid, aromatic core, while the aldehyde group serves as a reactive handle for a variety of chemical transformations, most notably Schiff base condensation reactions, to form larger, more complex structures.

The incorporation of a fluorine atom onto the pyridine ring is a key feature that significantly modulates the compound's properties. Fluorination is a widely recognized strategy in materials science to enhance thermal and chemical stability due to the strength of the carbon-fluorine bond. nbinno.com Furthermore, the electronegativity of fluorine influences the electron distribution within the pyridine ring, which can be leveraged to tune the electronic properties, such as conductivity and energy levels (HOMO/LUMO), of the resulting materials. nbinno.comrsc.org This electronic tuning is critical for creating materials with tailored functionalities for specific applications. nbinno.com While the potential is significant, detailed research into specific functional materials synthesized directly from this compound remains an emerging area.

Key Molecular Features of this compound for Materials Synthesis:

| Feature | Chemical Group | Role in Materials Science |

| Aromatic Core | Pyridine Ring | Provides structural rigidity and a platform for π-π stacking interactions. |

| Reactive Site | Aldehyde (-CHO) | Enables covalent bond formation through reactions like Schiff base condensation, Wittig reactions, and polymerizations. |

| Modulating Agent | Fluorine Atom (-F) | Enhances thermal and chemical stability; modifies electronic properties (e.g., electron-withdrawing effect) and influences intermolecular interactions (e.g., C-H···F bonds). rsc.org |

Incorporation into Polymeric Materials and Bioconjugates

The aldehyde functionality of this compound makes it a prime candidate for incorporation into polymeric structures and for the synthesis of bioconjugates. A notable application is in the modification of "smart" polymers, which respond to external stimuli like temperature.

This ability to precisely control the LCST is crucial for creating advanced bioconjugates. The modified polymer was successfully conjugated to the enzyme cellulase, creating a recyclable biocatalyst system for biomass depolymerization. nih.gov By reacting the polymer with different aldehydes, including this compound, a library of materials with a range of LCSTs from 20.9 °C to 60.5 °C was created. nih.gov This demonstrates the utility of this compound as a tool for the fine-tuning of polymer properties for specific biotechnological applications. nih.gov

Table of LCST Modulation in Thermoresponsive Polymers:

| Polymer Side-Chain Modifier | Resulting Polymer LCST (°C) |

| Formaldehyde | 20.9 |

| Acetone | 35.8 |

| This compound | 37.5 |

| 4-Hydroxy-2-butanone | 40.0 |

| D-(+)-Mannose | 59.8 |

| D-(+)-Dextrose | 60.5 |

| (Data sourced from a study on thermoresponsive polymer-cellulase bioconjugates) nih.gov |

Development of Novel Electronic and Optical Materials

The introduction of fluorine atoms into conjugated organic molecules is a powerful strategy for developing novel electronic and optical materials. rsc.org The strong electron-withdrawing nature of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This effect can facilitate electron injection and improve the material's resistance to oxidative degradation, which is beneficial for applications in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nbinno.comrsc.org

Fluorinated pyridines, as a class of compounds, are considered promising for creating next-generation materials for organic electronics. nbinno.com The fluorine atom can also influence the solid-state packing of molecules through non-covalent interactions, such as C–H⋯F hydrogen bonds, which can promote ordered arrangements like π-stacking that are essential for efficient charge transport. rsc.org

While the foundational properties of this compound make it an attractive candidate for synthesizing such materials—for example, through its polymerization into conjugated polymers or its use as a precursor for fluorescent dyes—specific, published research detailing the synthesis and characterization of electronic or optical materials derived from this particular compound is limited. The potential applications are inferred from the well-established effects of fluorination on conjugated systems. nbinno.comrsc.org Further research is needed to explore the direct incorporation of this compound into these advanced material systems and to characterize their photophysical and electronic properties.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of functionalized pyridine (B92270) derivatives like 3-Fluoroisonicotinaldehyde is a key area for innovation. Current research focuses on moving beyond traditional multi-step procedures to more efficient and environmentally friendly methods. The principles of green chemistry are increasingly being applied to develop novel synthetic routes. rsc.org Future pathways are likely to focus on:

Continuous-Flow Synthesis: This approach offers significant advantages over batch processing, including improved safety, higher yields, and easier scalability. rsc.org For a compound like this compound, a continuous-flow method could enable safer handling of reagents and better control over reaction conditions. rsc.org

Catalytic C-H Functionalization: Directly converting C-H bonds to C-C or C-X bonds is a powerful strategy for streamlining synthesis. Research into catalysts that can selectively functionalize the pyridine ring could lead to more atom-economical syntheses of this compound and its derivatives.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions. Exploring enzymatic pathways could provide a highly sustainable method for producing this and other fluorinated heterocycles.

These modern synthetic strategies aim to reduce waste, minimize energy consumption, and avoid hazardous materials, aligning with the broader goal of sustainable chemical manufacturing. rsc.orgrsc.org

Application in Catalysis and Asymmetric Synthesis

The structural features of this compound make it a promising candidate for applications in catalysis. The pyridine nitrogen can act as a ligand to coordinate with metal centers, while the fluorine atom can modulate the electronic properties of the resulting catalyst.

Emerging research areas include:

Ligand Development: Derivatives of this compound can be synthesized to create novel ligands for transition-metal catalysis. The fluorine atom's electron-withdrawing nature can influence the catalytic activity and selectivity of the metal complex.

Organocatalysis: The aldehyde functional group can participate in various organocatalytic transformations. For instance, it can be used to synthesize chiral molecules through asymmetric aldol, Mannich, or other C-C bond-forming reactions.

Asymmetric Synthesis: By converting this compound into chiral catalysts or ligands, it could be employed in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry.

The development of catalysts derived from this scaffold could provide new tools for chemists to build complex molecules with high precision and efficiency.

Advancements in Radiopharmaceutical Development Using this compound

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies heavily on molecules labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F). nih.govnih.gov Given its fluorinated structure, this compound is an ideal precursor for the development of novel ¹⁸F-labeled radiopharmaceuticals. nih.gov

Key research advancements are focused on:

¹⁸F-Labeling Methods: The development of efficient, one-step methods for incorporating ¹⁸F into complex molecules is a critical goal. nih.gov this compound can serve as a building block that already contains a "cold" fluorine (¹⁹F), which can be replaced with ¹⁸F in the final step of a synthesis. Alternatively, its aldehyde group allows for conjugation to biomolecules, which can then be labeled with ¹⁸F.

Targeted PET Imaging Agents: The aldehyde group provides a chemical handle for attaching the molecule to peptides, antibodies, or small molecules that target specific biological markers, such as cancer cell receptors. nih.gov This allows for the creation of targeted PET tracers that can visualize disease processes non-invasively. For example, ¹⁸F-labeled amino acid analogues are being evaluated as superior tracers for tumor imaging. nih.gov

Theranostics: Combining diagnostic imaging with therapy is a growing area of medicine. Derivatives of this compound could potentially be developed for theranostic applications, where an ¹⁸F-labeled version is used for PET imaging and diagnosis, while a version with a therapeutic radioisotope is used for treatment.

The table below summarizes potential ¹⁸F-labeling strategies that could be adapted for derivatives of this compound.

| Labeling Strategy | Description | Potential Advantage |

| Nucleophilic Aromatic Substitution | A leaving group (e.g., nitro, trimethylammonium) on an activated aromatic ring is displaced by [¹⁸F]fluoride. | Direct, one-step labeling of the aromatic core. nih.gov |

| Al- ¹⁸F Chelation | An aluminum-[¹⁸F]fluoride complex is captured by a chelating ligand like NOTA, which is attached to a biomolecule. | Fast, mild, and efficient labeling method. nih.gov |

| Silicon-Fluoride Acceptor (SiFA) | [¹⁸F]fluoride displaces a group on a silicon-containing precursor molecule. | Can be performed under aqueous conditions. nih.gov |

| Prosthetic Group Labeling | A small, ¹⁸F-labeled molecule (prosthetic group) is first synthesized and then attached to a larger target molecule. | Useful for sensitive biomolecules that cannot withstand direct labeling conditions. nih.gov |

Deepening Understanding of Structure-Activity Relationships in Medicinal Chemistry

In medicinal chemistry, understanding the Structure-Activity Relationship (SAR) is crucial for designing potent and selective drugs. nih.gov this compound serves as a valuable scaffold for generating libraries of new compounds to probe these relationships. mdpi.com

Future research will likely involve:

Systematic Analog Synthesis: By systematically modifying the structure of this compound, researchers can determine how different functional groups and their positions affect biological activity. For example, moving the fluorine atom to other positions on the pyridine ring or replacing the aldehyde with other groups (e.g., ketones, amines, carboxylic acids) can lead to significant changes in a molecule's properties. mdpi.com

Fluorine as a Bioisostere: Fluorine is often used to replace hydrogen or a hydroxyl group to improve metabolic stability, binding affinity, and bioavailability. nih.gov SAR studies on derivatives of this compound can provide deeper insights into the specific benefits of fluorine in different biological contexts.

Target-Based Drug Design: Once a biological target is identified, SAR studies can guide the optimization of lead compounds. By understanding which parts of the molecule interact with the target protein, chemists can make rational modifications to enhance potency and reduce off-target effects. researchgate.net

The insights gained from these SAR studies will be instrumental in developing new therapeutic agents based on the fluoropyridine scaffold. mdpi.com

Integration with Advanced Computational Design and Machine Learning Approaches

Modern drug discovery and materials science are increasingly driven by computational methods. researchgate.net In silico techniques, including machine learning (ML), are being used to accelerate the design and optimization of new molecules. nih.gov

For this compound and its derivatives, these approaches can be applied to:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of new, unsynthesized molecules, such as their biological activity, toxicity, and pharmacokinetic profiles (in silico ADMET). nih.govnih.gov This allows researchers to prioritize the synthesis of the most promising candidates. nih.gov

Molecular Docking and Dynamics: These computational techniques can simulate how a molecule binds to a target protein at the atomic level. nih.gov This provides valuable insights into the mechanism of action and can guide the rational design of more potent inhibitors or modulators. nih.gov

De Novo Design: Advanced algorithms can design entirely new molecules tailored to bind to a specific biological target. This compound can serve as a starting fragment for these generative models.

Accelerating Materials Discovery: Machine learning is also being used to predict the properties of new materials. researchgate.net Computational screening of derivatives could identify candidates for applications in electronics, polymers, or other advanced materials.

The integration of these computational tools with experimental work creates a powerful cycle of design, synthesis, and testing that can significantly reduce the time and cost of developing new drugs and materials. researchgate.netnih.gov

常见问题

Q. How can researchers ensure compliance with ethical standards when citing prior work on fluorinated aldehydes?

- Methodology : Adhere to IUPAC guidelines for chemical nomenclature and cite primary sources (e.g., Beilstein Journal of Organic Chemistry). Avoid citing retracted studies unless critiquing methodological flaws. Use tools like Zotero to manage references systematically .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。